1-Phenyl-3-(phenylsulfonyl)propan-1-one

Description

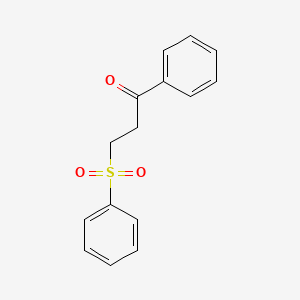

1-Phenyl-3-(phenylsulfonyl)propan-1-one is a sulfone-containing aromatic ketone characterized by a propan-1-one backbone substituted with phenyl and phenylsulfonyl groups at the 1- and 3-positions, respectively. The sulfonyl group (-SO₂-) confers strong electron-withdrawing properties, enhancing the compound’s polarity and reactivity. This structural motif is pivotal in asymmetric catalysis, where sulfonyl groups act as directing or removable auxiliaries . For instance, 1-phenyl-3-(phenylsulfonyl)propan-2-ol (a related alcohol) is synthesized via NaBH₄ reduction of its ketone precursor , suggesting similar redox strategies could apply.

Properties

CAS No. |

65885-28-1 |

|---|---|

Molecular Formula |

C15H14O3S |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

3-(benzenesulfonyl)-1-phenylpropan-1-one |

InChI |

InChI=1S/C15H14O3S/c16-15(13-7-3-1-4-8-13)11-12-19(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

IOTOILGYCOMTGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(phenylsulfonyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with phenylacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(phenylsulfonyl)propan-1-one undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenylsulfonyl derivatives.

Scientific Research Applications

1-Phenyl-3-(phenylsulfonyl)propan-1-one has several applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds and other complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(phenylsulfonyl)propan-1-one involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

1-Phenyl-3-(phenylamino)propan-1-one (PPAPO)

- Structure: Replaces the sulfonyl group with a phenylamino (-NHPh) moiety.

- Properties: The amino group is electron-donating, reducing polarity compared to sulfonyl derivatives. PPAPO exhibits pKa ≈ 8.1, enabling protonation at physiological pH, which is critical for its role as a corrosion inhibitor in 0.5 M HCl solutions for N80 steel .

- Applications : Primarily used in industrial corrosion inhibition (efficiency linked to adsorption on metal surfaces) rather than biological activity .

1,3-Diphenyl-3-(phenylthio)propan-1-one

- Structure : Substitutes sulfonyl with a thioether (-SPh) group.

- Properties: The thioether is less polar than sulfonyl, improving lipophilicity. This enhances cytotoxicity against breast cancer cells (e.g., MCF-7), with IC₅₀ values reduced by introducing morpholinoethoxy side chains (e.g., compound 4a: IC₅₀ = 15.62 µM) .

- Applications : Focused on anticancer drug development, contrasting with sulfonyl derivatives’ catalytic roles .

Morpholinyl/Piperidino Derivatives (e.g., 1-Phenyl-3-(4-morpholinyl)propan-1-one)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.